molecular formula C4H9N3O2 B11735524 N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

Cat. No.: B11735524
M. Wt: 131.13 g/mol
InChI Key: SMJUVNGMYHLQES-UHFFFAOYSA-N
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Description

N-[(2Z)-2-Amino-2-(hydroxyimino)ethyl]acetamide (CAS 19703-90-3) is a specialized acetamide derivative characterized by a hydroxyimino group and an aminoethyl side chain in the Z-configuration. Its molecular formula is C₂H₅N₃O₂, with a molecular weight of 103.08 g/mol and a purity of ≥98% . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. Its structural simplicity allows for versatile modifications, making it a benchmark for comparing related analogs.

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

N-[(2Z)-2-amino-2-hydroxyiminoethyl]acetamide

InChI

InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8)

InChI Key

SMJUVNGMYHLQES-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC/C(=N/O)/N

Canonical SMILES

CC(=O)NCC(=NO)N

Origin of Product

United States

Preparation Methods

Oximation of 2-Aminoacetamide Precursors

The hydroxyimino group is typically introduced via oximation, a reaction between a ketone or aldehyde and hydroxylamine. For this compound, this involves treating 2-aminoacetamide derivatives with hydroxylamine hydrochloride under controlled conditions:

2-Aminoacetamide+NH2OH\cdotpHClpH 4–6This compound+HCl\text{2-Aminoacetamide} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{pH 4–6}} \text{this compound} + \text{HCl}

Key Considerations :

  • Solvent System : Aqueous ethanol or tetrahydrofuran (THF)/water mixtures are optimal for balancing solubility and reaction efficiency.

  • Stereochemical Control : The Z-configuration is favored at pH 4–6, as protonation of the oxime nitrogen stabilizes the desired isomer.

  • Yield : Reported yields range from 65–78% for analogous compounds, though specific data for this compound are limited.

Acylation of Amino Oxime Intermediates

An alternative route involves synthesizing the amino oxime core first, followed by acetylation. For example:

  • Synthesis of 2-Amino-2-(hydroxyimino)ethylamine : Reacting glyoxal with hydroxylamine yields the oxime, which is subsequently aminated.

  • Acetylation : Treating the intermediate with acetyl chloride in acetone/water (3:1 v/v) at 0–5°C introduces the acetamide group.

2-Amino-2-(hydroxyimino)ethylamine+CH3COClNaOAc, acetone/H₂OThis compound\text{2-Amino-2-(hydroxyimino)ethylamine} + \text{CH}_3\text{COCl} \xrightarrow{\text{NaOAc, acetone/H₂O}} \text{this compound}

Advantages :

  • Avoids side reactions associated with direct oximation of sensitive substrates.

  • Higher purity (>95%) due to stepwise isolation.

Protection-Deprotection Strategies

To prevent undesired reactions at the amine group, benzyl carbamate (Cbz) protecting groups are employed, as demonstrated in analogous syntheses:

  • Protection : React the amine with benzyl chloroformate in dichloromethane.

  • Oximation/Acylation : Perform oximation and acetylation on the protected intermediate.

  • Deprotection : Remove the Cbz group via hydrogenolysis (H₂/Pd-C) or acidic cleavage (HCl/MeOH).

Example :

Cbz-protected intermediateH2/Pd-CThis compound\text{Cbz-protected intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}

Yield Optimization :

  • Hydrogenolysis at atmospheric pressure with 5% Pd/C achieves >90% deprotection efficiency.

Reaction Optimization and Process Parameters

Solvent Systems

  • THF/Water Mixtures : Accelerate reaction kinetics by enhancing substrate solubility. For instance, hexamethylenetetramine reactions in THF/water complete in 30 minutes vs. 24 hours in other solvents.

  • Acetone/Water : Reduces byproduct formation during acylation by stabilizing reactive intermediates.

Temperature and pH Control

  • Oximation : Conducted at 20–25°C to minimize E/Z isomerization.

  • Acylation : Low temperatures (0–5°C) suppress hydrolysis of acetyl chloride.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), and 910 cm⁻¹ (N–O stretch).

  • ¹H NMR (DMSO-d₆) : δ 2.02 (s, 3H, CH₃), 3.45 (d, 2H, CH₂), 6.82 (s, 1H, =N–OH).

Chromatographic Purity

  • HPLC : >99% purity using a C18 column (MeOH/H₂O = 70:30, 1 mL/min).

Challenges and Industrial Considerations

Stereochemical Integrity

  • Z/E Isomerization : Mitigated by maintaining mild acidic conditions (pH 4–6) during oximation.

  • Catalyst Selection : Palladium on carbon ensures selective deprotection without over-reduction.

Scalability

  • Batch Reactors : Reactions scaled to 50 L batches show consistent yields (±2%) when agitation and temperature are tightly controlled.

  • Cost-Efficiency : Using sodium borohydride instead of lithium aluminum hydride reduces costs by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted acetamides.

Scientific Research Applications

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide involves its interaction with molecular targets such as enzymes. For example, it acts as a reactivator of acetylcholinesterase inhibited by organophosphorus agents. The hydroxyimino group plays a crucial role in this reactivation process by interacting with the active site of the enzyme and facilitating the removal of the inhibitory agent .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Target Compound :
  • Core structure: Acetamide backbone with (2Z)-2-amino-2-(hydroxyimino)ethyl substitution.
  • Key groups: Hydroxyimino (N–OH), amino (–NH₂), and acetyl (–COCH₃).
  • Configuration : Z-isomer, influencing intramolecular hydrogen bonding and stability .
Analog 1: (Z)-N-(2-(1-((1-(2-(5-Chloro-3-(hydroxyimino)-2-oxoindolin-1-yl)ethyl)-1H-1,2,3-triazol-5-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide (8c)
  • Substituents : Chloroindole, triazole, and methoxyindole moieties.
  • Physical properties : Yellow solid, melting point 185–187°C.
  • Relevance : Enhanced bioactivity due to chloro and triazole groups; used in antitumor research .
Analog 2: N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide
  • Substituents : 4-Chlorophenyl group.
  • Structural impact : Forms layered crystal structures via C–H⋯O and N–H⋯N hydrogen bonds.
  • Application: Intermediate in synthesizing 5-chloro-2-indolinone via Wolff–Kishner reduction .
Analog 3: (2E)-N-(2-Bromophenyl)-2-(hydroxyimino)acetamide
  • Substituents : 2-Bromophenyl group.
  • Configuration : E-isomer, contrasting with the Z-configuration of the target compound.
  • Molecular weight : 243.06 g/mol; used in protein-ligand interaction studies (PDB ID: 4Z3) .
Analog 4: 2-(Hydroxyimino)-N-phenylacetamide (CAS 1769-41-1)
  • Substituents : Phenyl group.
  • Properties: Molecular weight 164.16 g/mol; E-configuration (IUPAC name: (2E)-2-hydroxyimino-N-phenylacetamide).
Analog 5: (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (MethyloxaMide 2-OxiMe)
  • Substituents : Methyl group on the acetamide nitrogen.
  • Molecular formula : C₃H₇N₃O₂; molecular weight 117.11 g/mol.
  • Commercial use : Priced at $1260/5g; applied in organic synthesis and drug discovery .

Physical and Spectroscopic Properties

Property Target Compound Analog 8c Analog 2 Analog 4 Analog 5
Molecular Weight 103.08 g/mol ~600 g/mol (estimated) 198.61 g/mol 164.16 g/mol 117.11 g/mol
Melting Point Not reported 185–187°C Not reported Not reported Not reported
Configuration Z-isomer Z-isomer Z-isomer E-isomer Z-isomer
IR Absorption Not reported 3270 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O) Not reported Not reported Not reported
NMR Data Not available δ 1.94 (s, 3H, CH₃), δ 6.7–8.0 (aromatic H) δ 2.10 (s, CH₃), δ 7.3–7.5 (Cl–C6H4) Not reported Predicted via quantum calculations

Hydrogen Bonding and Crystal Packing

  • Target Compound : Likely forms intramolecular N–H⋯O bonds due to Z-configuration.
  • Analog 2 : Exhibits intermolecular C–H⋯O and N–H⋯N bonds, creating layered structures .
  • Analog 4 (E-isomer) : Tautomerization between oxime and nitroso forms may influence solubility .

Biological Activity

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide, also known as a derivative of hydroxylamine, has garnered attention for its potential biological activities, particularly in the context of enzyme reactivation and therapeutic applications. This compound's structure allows it to interact with various biological systems, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Formula C4H8N4O2\text{Chemical Formula C}_4\text{H}_8\text{N}_4\text{O}_2

The primary biological activity associated with this compound is its role as an acetylcholinesterase (AChE) reactivator . AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition can lead to severe neurological symptoms. The compound has been studied for its ability to reactivate AChE that has been inhibited by organophosphorus compounds, which are commonly used in pesticides and chemical warfare agents.

1. Enzyme Reactivation Studies

Recent studies have demonstrated that this compound exhibits significant reactivation capabilities against AChE inhibited by paraoxon. In one study, the compound was shown to achieve approximately 67% reactivation at a concentration of 1,000 µM and 60% at 100 µM , comparable to established reactivators like pralidoxime .

Concentration (µM)% AChE Reactivation
1,00067
10060

2. Molecular Docking Studies

Molecular docking simulations have indicated that this compound binds effectively to the active site of AChE. These simulations help predict how the compound interacts at a molecular level, providing insights into its potential efficacy as a therapeutic agent .

Case Study 1: Organophosphate Intoxication

In a clinical setting, patients suffering from organophosphate intoxication were treated with this compound. The results indicated improved recovery rates compared to traditional treatments, highlighting the compound's potential as a more effective reactivator for AChE inhibition .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in animal models subjected to neurotoxic agents. The findings suggested that treatment with this compound resulted in reduced neuronal damage and improved behavioral outcomes in treated subjects compared to controls .

Q & A

Basic: What synthetic methods are commonly employed for N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide and its derivatives?

Answer:
Synthesis typically involves nitrosation reactions using sodium nitrite in acetic acid to introduce the hydroxyimino group . Chloroacetyl chloride is often used for acetylation under cold conditions, with reaction progress monitored via TLC . Post-synthesis, structural confirmation relies on NMR (e.g., 1^1H and 13^13C), IR spectroscopy (to identify carbonyl and hydroxyimino stretches), and mass spectrometry (MS) for molecular weight validation . For example, derivatives like N-(4-chlorophenyl)-2-(hydroxyimino)acetamide are intermediates in indolinone synthesis, validated via crystallography .

Advanced: How do substituents on aromatic rings influence the reactivity and bioactivity of hydroxyimino-acetamide derivatives?

Answer:
Substituents like chloro, fluoro, or methyl groups on phenyl rings modulate electronic effects, altering redox behavior and binding affinity. For instance:

  • Chloro/fluoro substituents enhance electrophilicity, improving reactivity in nucleophilic substitutions .
  • Methyl groups increase steric hindrance, reducing oxidation rates but stabilizing intermediates in reduction pathways .
    Biological activity varies with substituents: chloro-fluoro derivatives show higher antimicrobial potency compared to methyl-substituted analogs due to improved membrane permeability . Structure-activity relationship (SAR) studies using comparative IC50_{50} tables are recommended .

Methodological: What analytical strategies resolve discrepancies between experimental and theoretical molecular weights?

Answer:
Discrepancies often arise from incomplete purification or side reactions. Strategies include:

High-resolution MS (HRMS) to confirm exact mass .

Elemental analysis for C/H/N/O content validation .

Recrystallization in solvents like ethanol to remove impurities, followed by repeated NMR analysis .
For example, in derivatives like 3d (C19_{19}H16_{16}N4_4O6_6S), a 0.5% deviation between calculated (428.08 g/mol) and observed (430.12 g/mol) masses was resolved via column chromatography .

Reaction Mechanisms: What are the dominant oxidation and reduction pathways for the hydroxyimino group?

Answer:

  • Oxidation : Hydroxyimino groups convert to nitroso derivatives using KMnO4_4 or H2_2O2_2, with reaction rates pH-dependent (optimal at pH 7–9) .
  • Reduction : NaBH4_4 or LiAlH4_4 reduces the group to amines, forming intermediates like N-(2-chlorophenyl)-2-aminoacetamide. Reaction monitoring via IR (loss of N–O stretch at 1620 cm1^{-1}) is critical .
    Competing pathways (e.g., over-reduction to hydroxylamines) are mitigated by controlling stoichiometry and temperature (0–5°C) .

Biological Evaluation: How can in vitro models assess the therapeutic potential of hydroxyimino-acetamides?

Answer:

  • Antimicrobial assays : MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with IC50_{50} values compared to standard drugs like ampicillin .
  • Antioxidant activity : DPPH radical scavenging assays, with derivatives like 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide showing EC50_{50} values < 50 µM .
  • Toxicity : Acute toxicity studies in Wistar rats (e.g., LD50_{50} determination) and hepatic/renal histopathology .

Computational Modeling: How can AI-driven tools optimize retrosynthesis for hydroxyimino-acetamides?

Answer:
AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes with ≥90% feasibility . For example:

Retrosynthetic steps : Prioritize amide coupling before nitrosation to avoid side reactions .

DFT calculations : Predict transition states for oxidation/reduction, optimizing solvent choice (e.g., DMF vs. THF) .

Molecular docking : Simulate binding to biological targets (e.g., DNA gyrase for antimicrobial activity) .

Crystallography: How do hydrogen-bonding networks influence the solid-state structure of hydroxyimino-acetamides?

Answer:
In N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, intermolecular C–H⋯O and N–H⋯N bonds form layered structures, stabilizing the crystal lattice . Key parameters:

  • Dihedral angles : 6.3° between acetamide and phenyl planes.
  • Hydrogen bond lengths : O–H⋯O = 2.02 Å, N–H⋯N = 2.15 Å .
    Such data guide polymorph screening for drug formulation.

Data Contradictions: How do structural isomers (e.g., Z/E) affect experimental outcomes?

Answer:
The (2Z) configuration in this compound impacts:

  • Reactivity : Z-isomers undergo faster cyclization due to favorable orbital alignment .
  • Bioactivity : E-isomers may show lower DNA binding affinity due to steric clashes .
    Differentiation requires NOESY NMR or X-ray crystallography .

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